N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
“N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide” is a complex organic compound. It is a derivative of benzofuran, which is a heterocyclic compound . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are used in the design of novel therapies with enhanced efficacy compared to conventional treatments .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It contains a benzofuran ring, which is composed of fused benzene and furan rings . The benzofuran core is present in many biologically active natural products, making it a popular scaffold to explore when designing drugs .Scientific Research Applications
Metabolism and Pharmacokinetics
Research on glucokinase activators, closely related to the chemical structure of interest, has demonstrated significant insights into their metabolism and pharmacokinetics. A partial glucokinase activator underwent biotransformation to produce a metabolite, highlighting the importance of humanized chimeric mice models and semi-physiological pharmacokinetic modeling in predicting human disposition of drug candidates. This approach helps in understanding the metabolic pathways and potential human-specific metabolites of such compounds, which is crucial for drug development processes (Kamimura et al., 2017).
Antimicrobial and Antioxidant Activities
Another study focused on the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, which showed promising antimicrobial and antioxidant activities. This indicates the potential of such compounds in developing new therapeutic agents with antimicrobial and antioxidant properties (Sindhe et al., 2016).
Anti-Inflammatory and Analgesic Agents
Compounds derived from visnaginone and khellinone, which share structural similarities with the chemical of interest, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds, specifically (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo[1,2-b: 5,4-b’] difuran-2-carboxamide, showed high COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity, indicating their potential as therapeutic agents in treating inflammation and pain (Abu‐Hashem et al., 2020).
Radioligand Development for Imaging
Research into the development of radioligands for imaging peripheral benzodiazepine receptors used novel quinoline-2-carboxamide derivatives. These studies are crucial for advancing diagnostic capabilities in neurology and oncology, providing insights into the potential use of similar compounds in the development of imaging agents (Matarrese et al., 2001).
Future Directions
Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The study and development of “N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide” and similar compounds could potentially lead to the discovery of new drugs with enhanced efficacy.
Mechanism of Action
Target of Action
The compound N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide is a derivative of benzofuran . Benzofuran derivatives have been found to have potential anticancer activity . They have been shown to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in the carcinogenesis of tumor protein (p53) .
Mode of Action
For instance, some benzofuran derivatives have been designed to partially activate the glucokinase enzyme . This interaction leads to changes in the enzyme’s activity, which can have downstream effects on cellular processes .
Biochemical Pathways
Benzofuran derivatives can affect various biochemical pathways. For example, they can inhibit the HIF-1 pathway, which plays a crucial role in the response to hypoxia, or low oxygen conditions, in cells . By inhibiting this pathway, benzofuran derivatives can potentially interfere with the growth and survival of cancer cells .
Result of Action
Benzofuran derivatives have been shown to exhibit various biological activities, including anticancer properties . They can inhibit the growth of cancer cells and induce cell death .
Biochemical Analysis
Biochemical Properties
For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Cellular Effects
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Molecular Mechanism
The molecular mechanism of action of N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide is not well-established. Benzofuran derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran derivatives have been reported to exhibit stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Benzofuran derivatives have been reported to exhibit various effects at different dosages .
Metabolic Pathways
Benzofuran derivatives have been reported to be involved in various metabolic pathways .
Transport and Distribution
Benzofuran derivatives have been reported to interact with various transporters and binding proteins .
Subcellular Localization
Benzofuran derivatives have been reported to be localized in specific compartments or organelles .
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-7-13(11(2)19-10)9-17-16(18)15-8-12-5-3-4-6-14(12)20-15/h3-8H,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKCKWRRJHNKRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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